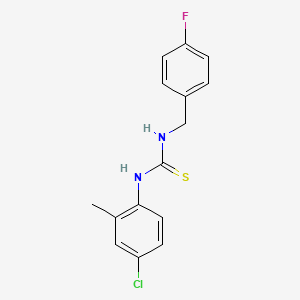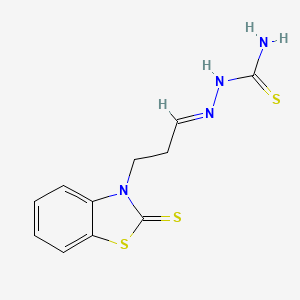![molecular formula C17H23NO4 B5696469 4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)
4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid, also known as CP-47,497, is a synthetic cannabinoid that was developed in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a variety of physiological processes. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its effects on the body.
Mecanismo De Acción
4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid works by binding to the cannabinoid receptors in the body, which are found in the brain, immune system, and other organs. When it binds to these receptors, it activates a variety of physiological processes, including pain relief, inflammation reduction, and mood regulation. The exact mechanism of action is complex and not fully understood, but it is believed to involve the modulation of neurotransmitters and other signaling molecules in the body.
Biochemical and Physiological Effects:
4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid has a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, improve mood and cognition, and modulate the immune system. It has also been shown to have anti-tumor effects and to reduce the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid has several advantages for use in lab experiments, including its potency, selectivity, and stability. However, it also has several limitations, including its potential for toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid and its potential for toxicity and side effects.
Métodos De Síntesis
4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid is synthesized through a multi-step process that involves the reaction of various chemicals and reagents. The exact synthesis method is complex and beyond the scope of this paper, but it involves the use of specialized equipment and techniques to ensure purity and potency.
Aplicaciones Científicas De Investigación
4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid has been the subject of extensive scientific research due to its potential therapeutic applications and its effects on the body. It has been studied for its potential use in the treatment of various medical conditions, including chronic pain, inflammation, and neurological disorders. It has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
4-[[1-(4-methoxyphenyl)cyclopentyl]methylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-22-14-6-4-13(5-7-14)17(10-2-3-11-17)12-18-15(19)8-9-16(20)21/h4-7H,2-3,8-12H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKXSBFOSRSGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[1-(4-Methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)

![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)




